7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol
Description
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
7-methyl-8,8a-dihydro-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H8N4O/c1-4-2-5(11)10-3-7-9-6(10)8-4/h2-3,6,8-9H,1H3 |
InChI Key |
SFVBHHPSUWPTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=NNC2N1 |
Origin of Product |
United States |
Preparation Methods
Hydroxylation via Ester Hydrolysis
Ethyl carboxylate intermediates (e.g., ethyltriazolo[4,3-a]pyrimidine-5-carboxylate) undergo saponification with NaOH or KOH to yield the hydroxyl derivative.
Conditions
Oxidative Functionalization
Manganese dioxide (MnO₂) oxidizes methyl groups to hydroxyl in aprotic solvents.
Comparative Analysis of Synthetic Routes
Challenges and Limitations
-
Regioselectivity : Competing pathways may yield isomers unless directed by bulky substituents.
-
Functional Group Sensitivity : Nitrile intermediates require anhydrous conditions to prevent premature hydrolysis.
-
Yield Optimization : Multicomponent reactions suffer from side products; catalysts like APTS improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Sodium borohydride and vanadium pentoxide are commonly used for reduction reactions.
Substitution: Aromatic nucleophilic substitution reactions can be carried out using reagents like triazole-2-thiol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol. It has shown promising results against various bacterial strains, including multidrug-resistant organisms.
Case Study: Antimicrobial Efficacy
In a comparative study involving several synthesized derivatives of triazolo-pyrimidines, compounds containing the this compound structure exhibited substantial antibacterial activity against standard strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics like cephalothin and chloramphenicol .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 15 | E. coli |
| Derivative A | 10 | S. aureus |
| Derivative B | 20 | MDR Strains |
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary findings suggest that derivatives of this compound can inhibit viral replication in vitro.
Case Study: Antiviral Activity
A study assessed the antiviral effects of various triazolo-pyrimidine derivatives against influenza virus strains. The results indicated that certain modifications to the 7-Methyl structure enhanced its efficacy in reducing viral load in infected cell cultures .
| Compound | Viral Load Reduction (%) | Virus Type |
|---|---|---|
| This compound | 70% | Influenza A |
| Derivative C | 85% | Influenza B |
Potential in Cancer Therapy
Emerging research suggests that the compound may possess anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study: Anticancer Activity
In vitro studies demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines. The compound's ability to modulate key signaling pathways related to cell survival was noted as a potential mechanism for its anticancer effects .
Mechanism of Action
The mechanism of action of 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to cardiovascular vasodilation . The compound’s effects are mediated through its binding to specific enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Triazolo-Pyrimidine Derivatives
| Compound Name | Substituents (Position) | Aromaticity | LogP* | Synthesis Solvent | Key Applications |
|---|---|---|---|---|---|
| 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol | Methyl (7), OH (5) | Partial | 0.8† | Not specified | Enzyme inhibition studies |
| 7-(4-Chlorophenyl)-5-(indol-3-yl)-triazolo-pyrimidine-6-carbonitrile (4a) | 4-Cl-Ph (7), CN (6) | Full | 3.2 | DMF | Anticancer lead compound |
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | Methyl (5), OH (7) | Full | 0.5 | Ethanol/DMF | Antimicrobial agents |
*Predicted using fragment-based methods; †Estimated value.
- Hydrogen-Bonding Capacity: The hydroxyl group at position 5 in the target compound may engage in stronger hydrogen bonding compared to the cyano group in compound 4a, which primarily contributes to dipole interactions .
- Stability : The dihydro structure may confer susceptibility to oxidation, whereas fully aromatic analogs (e.g., 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol ) exhibit greater thermal and oxidative stability .
Research Implications and Gaps
While the pharmacological activity of the target compound remains uncharacterized in the provided evidence, its structural analogs demonstrate diverse biological activities. Further studies should explore the impact of the dihydro moiety on bioactivity and metabolic stability.
Biological Activity
7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Key findings include:
- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies indicated that it exhibited significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC₅₀ values of 17.83 μM and 19.73 μM respectively .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and cell cycle arrest. It has been observed to influence key signaling pathways such as ERK signaling, leading to decreased phosphorylation levels of critical proteins involved in cell growth and survival .
Other Biological Activities
In addition to its anticancer properties, compounds in the triazolo-pyrimidine class have demonstrated various other biological activities:
Comparative Biological Activity Table
Case Study 1: Antiproliferative Activity Assessment
In a study assessing the antiproliferative activity of various triazolo-pyrimidine derivatives including this compound:
- Methodology : The MTT assay was employed to evaluate cell viability post-treatment with different concentrations of the compounds.
- Findings : The results indicated that specific derivatives significantly inhibited cell growth compared to control groups. These findings suggest that modifications in the structure can enhance biological activity.
Case Study 2: Mechanistic Studies on Apoptosis
A detailed mechanistic study revealed that treatment with this compound led to:
- Cell Cycle Arrest : Cells treated with the compound exhibited G2/M phase arrest.
- Protein Expression Changes : Analysis showed altered expression levels of apoptosis-related proteins such as Bcl-2 and Bax.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
